Cas no 5883-17-0 (N-Ethylacrylamide)

N-Ethylacrylamide 化学的及び物理的性質

名前と識別子

-

- N-Ethylacrylamide

- N-ethyl-2-Propenamide

- N-ethylprop-2-enamide

- Acrylsaeure-aethylamid

- N-Aethyl-acrylamid

- poly(N-ethylacrylamide)

- EN300-6477121

- AB9195

- A8303

- MFCD00048514

- MFCD03458133

- AS-56872

- N-Ethylacrylamide, contains MEHQ as inhibitor, 99% (HPLC)

- N-ETHYL ACRYLAMIDE

- 2-Propenamide, N-ethyl-

- AMY36703

- FT-0695176

- AKOS009808478

- 5883-17-0

- BB 0261739

- 25215-59-2

- SWPMNMYLORDLJE-UHFFFAOYSA-N

- CS-W013719

- DTXSID10430697

- DB-072522

-

- MDL: MFCD00048514

- インチ: InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h3H,1,4H2,2H3,(H,6,7)

- InChIKey: SWPMNMYLORDLJE-UHFFFAOYSA-N

- ほほえんだ: C=CC(NCC)=O

計算された属性

- せいみつぶんしりょう: 99.06840

- どういたいしつりょう: 99.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 78.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 29.1A^2

じっけんとくせい

- 密度みつど: 0.93235 at 25 °C

- ふってん: 219.8℃ at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.4700

- PSA: 29.10000

- LogP: 0.69940

N-Ethylacrylamide セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P301+P312+P330

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-52

- セキュリティの説明: S26; S36

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

- リスク用語:R20/21/22; R36/37/38

N-Ethylacrylamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N136947-1g |

N-Ethylacrylamide |

5883-17-0 | ≥98.0%,150-400 ppm MEHQ | 1g |

¥522.90 | 2023-09-01 | |

| Chemenu | CM184291-1g |

N-ethylacrylamide |

5883-17-0 | 95% | 1g |

$*** | 2023-05-30 | |

| TRC | E937440-10mg |

N-Ethylacrylamide |

5883-17-0 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | E937440-50mg |

N-Ethylacrylamide |

5883-17-0 | 50mg |

$ 65.00 | 2022-06-05 | ||

| Enamine | EN300-6477121-10.0g |

N-ethylprop-2-enamide |

5883-17-0 | 95% | 10g |

$549.0 | 2023-06-01 | |

| eNovation Chemicals LLC | Y1046148-5g |

N-Ethylacrylamide |

5883-17-0 | 97% | 5g |

$175 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24210-1g |

N-Ethylacrylamide |

5883-17-0 | 1g |

¥726.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 764973-25G |

N-Ethylacrylamide |

5883-17-0 | 99% | 25g |

¥6989.04 | 2023-11-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24210-25g |

N-Ethylacrylamide |

5883-17-0 | 25g |

¥5996.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N832027-1g |

N-ethylprop-2-enamide |

5883-17-0 | 97% | 1g |

628.20 | 2021-05-17 |

N-Ethylacrylamide 関連文献

-

1. Templating a polymer-scaffolded dynamic combinatorial libraryClare S. Mahon,Alexander W. Jackson,Benjamin S. Murray,David A. Fulton Chem. Commun. 2011 47 7209

-

Yilong Chen,Julien E. Gautrot,Zhanyong Li,X. X. Zhu Soft Matter 2007 3 571

-

Clare S. Mahon,Alexander W. Jackson,Benjamin S. Murray,David A. Fulton Polym. Chem. 2013 4 368

-

Xing Zhou,Songling Han,Qixiong Zhang,Yin Dou,Jiawei Guo,Ling Che,Xiaohui Li,Jianxiang Zhang Polym. Chem. 2015 6 3716

-

Bernard D. Kieviet,Peter M. Sch?n,G. Julius Vancso Lab Chip 2014 14 4159

-

Jan Weiss,Christoph B?ttcher,André Laschewsky Soft Matter 2011 7 483

-

Qiao Wang,Chandra Sekhar Biswas,Massimiliano Galluzzi,Yuhang Wu,Bing Du,Florian. J. Stadler RSC Adv. 2017 7 9381

-

Mohammad T. Savoji,Satu Strandman,X. X. Zhu Soft Matter 2014 10 5886

-

Sabrina Hocine,Min-Hui Li Soft Matter 2013 9 5839

-

Jochen Willersinn,Anna Bogomolova,Marc Brunet Cabré,Bernhard V. K. J. Schmidt Polym. Chem. 2017 8 1244

N-Ethylacrylamideに関する追加情報

Introduction to N-Ethylacrylamide (CAS No. 5883-17-0)

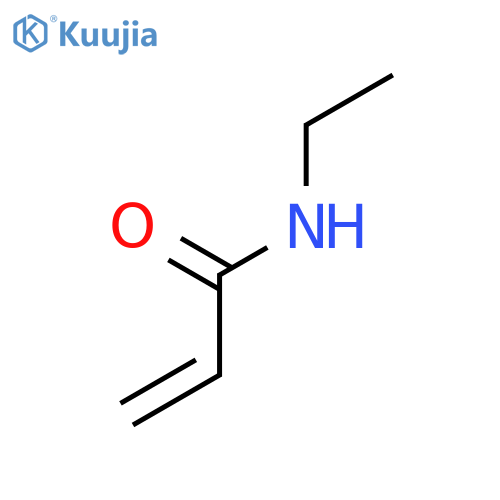

N-Ethylacrylamide, chemically known by its CAS number 5883-17-0, is a significant compound in the field of chemical and pharmaceutical research. This amide derivative of acrylic acid has garnered considerable attention due to its versatile applications and potential in various scientific domains. The compound's unique structural properties make it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and specialty chemicals.

The molecular structure of N-Ethylacrylamide consists of an acrylate group attached to an ethylamine moiety, which contributes to its reactivity and functionality. This configuration allows it to participate in a wide range of chemical reactions, including polymerization, condensation, and cross-linking processes. These reactions are fundamental in the development of advanced materials and biodegradable polymers, which are increasingly important in sustainable chemistry.

In recent years, N-Ethylacrylamide has been extensively studied for its role in the development of novel drug delivery systems. Researchers have explored its potential as a monomer in the creation of hydrogels, which are hydrophilic polymers capable of absorbing and releasing water. These hydrogels have promising applications in biomedical engineering, particularly in drug encapsulation and controlled release formulations. The ability of N-Ethylacrylamide to form stable gels under physiological conditions makes it an attractive candidate for such applications.

Moreover, the compound has shown promise in the field of nanotechnology. Its ability to undergo polymerization under controlled conditions allows for the synthesis of nanoparticles with specific sizes and shapes. These nanoparticles can be functionalized for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects. The versatility of N-Ethylacrylamide in forming stable and functional nanoparticles underscores its importance in advanced medical applications.

The pharmaceutical industry has also been keen on exploring the therapeutic potential of derivatives of N-Ethylacrylamide. By modifying its molecular structure, scientists have synthesized analogs that exhibit anti-inflammatory, analgesic, and even anticancer properties. These derivatives are being tested in preclinical studies to evaluate their safety and efficacy. The results from these studies are promising and suggest that further development could lead to new treatments for various diseases.

From an industrial perspective, N-Ethylacrylamide plays a crucial role in the production of specialty chemicals. Its use as a monomer in polymer synthesis has led to the development of high-performance materials used in coatings, adhesives, and composites. These materials exhibit enhanced durability and chemical resistance, making them suitable for demanding applications in industries such as aerospace and automotive manufacturing.

The environmental impact of using N-Ethylacrylamide has also been a focus of research. Studies have investigated its biodegradability and potential ecological effects. The compound's ability to break down into less harmful substances under certain conditions suggests that it can be used responsibly without posing significant environmental risks. This aspect is particularly important as industries strive to adopt more sustainable practices.

In conclusion, N-Ethylacrylamide (CAS No. 5883-17-0) is a multifunctional compound with broad applications across multiple scientific fields. Its role in polymer chemistry, drug delivery systems, nanotechnology, and industrial manufacturing highlights its importance as a versatile intermediate. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation and progress in various sectors.

5883-17-0 (N-Ethylacrylamide) 関連製品

- 2956-58-3(N,N'-Ethylenebisacrylamide)

- 2210-25-5(N-Isopropylacrylamide)

- 23918-29-8(N-(2-aminoethyl)prop-2-enamide)

- 110-26-9(N,N'-Methylenebisacrylamide)

- 15214-89-8(2-Acrylamido-2-methylpropanesulfonic Acid)

- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)

- 104391-53-9(Ethyl 5-chloro-4-cyano-2-methoxybenzoate)

- 1186195-24-3(3,5-Difluoro-4-methoxypyridine)

- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)

- 105784-83-6(2',3'-Dideoxy-5-iodouridine)